REACTION_CXSMILES
|
P(O)(O)([O-])=O.[Na+].[O-2].[La+3:8].[O-2].[O-2].[La+3].[N+:12]([O-:15])([OH:14])=[O:13]>O.Cl.O(Cl)Cl.[Zr]>[N+:12]([O-:15])([O-:14])=[O:13].[La+3:8].[N+:12]([O-:15])([O-:14])=[O:13].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1,2.3.4.5.6,10.11,12.13.14.15|
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Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.065 mol
|
Type
|
reactant
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
catalyst
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The former solution was then added to the latter solution
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Type
|
CUSTOM
|
Details
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to form a white precipitate
|
Type
|
CUSTOM
|
Details
|
stirring for a further one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed by the decantation method
|
Type
|
CUSTOM
|
Details
|
after which it was filtrably separated
|
Type
|
WASH
|
Details
|
washed in water
|
Type
|
CUSTOM
|
Details
|
After drying the white precipitate at 120° C.
|
Type
|
CUSTOM
|
Details
|
was calcined in air at 400° C.
|
Type
|
CUSTOM
|
Details
|
to prepare a Zr(HPO4)2 catalyst
|
Type
|
CONCENTRATION
|
Details
|
after which the resulting solution was concentrated
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
to prepare lanthanum nitrate
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |